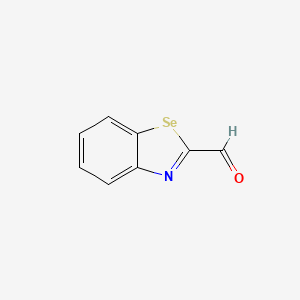
1,3-Benzoselenazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoselenazole-2-carbaldehyde is an organoselenium compound that features a benzene ring fused with a selenazole ring, which contains selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzoselenazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of zinc bis(o-aminoselenoate) with acid chlorides . Another method includes the reaction of bis(o-aminophenyl) diselenide with aldehydes promoted by sodium metabisulfite . Additionally, a one-pot preparation method using N-(acetyl)benzoyl-2-iodoanilines via microwave-assisted methodology has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the one-pot microwave-assisted method, suggests potential for industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzoselenazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 1,3-Benzoselenazole-2-carboxylic acid.
Reduction: 1,3-Benzoselenazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Benzoselenazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential antiviral, antihypertensive, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as cyanine-type dyes.
Mécanisme D'action
The mechanism of action of 1,3-Benzoselenazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The selenium atom in the selenazole ring can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole-2-carbaldehyde: Contains sulfur instead of selenium.
1,3-Benzoxazole-2-carbaldehyde: Contains oxygen instead of selenium.
1,3-Benzimidazole-2-carbaldehyde: Contains nitrogen instead of selenium.
Uniqueness
1,3-Benzoselenazole-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced antioxidant properties and different reactivity profiles, making them valuable in various applications.
Propriétés
Numéro CAS |
119151-39-2 |
|---|---|
Formule moléculaire |
C8H5NOSe |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
1,3-benzoselenazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOSe/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H |
Clé InChI |
VKYNNAZUYTZYMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C([Se]2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



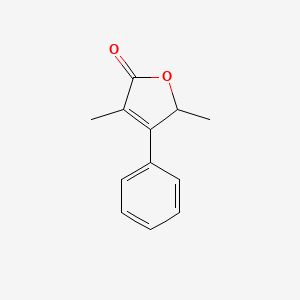
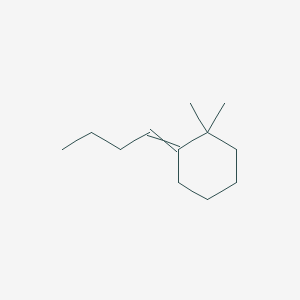

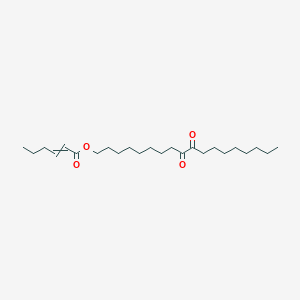
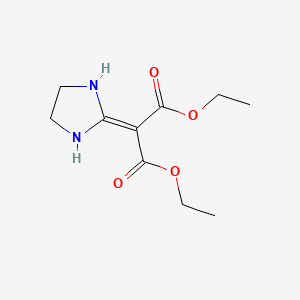


![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
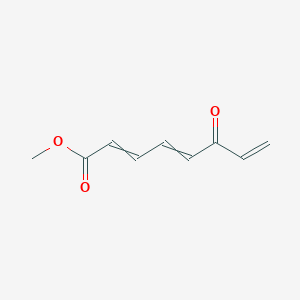

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)
